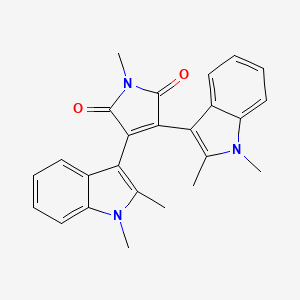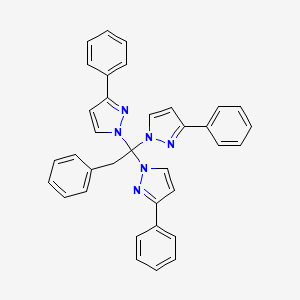
1H-Pyrazole, 1,1',1''-(phenylethylidyne)tris[3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1,1’,1’'-(phenylethylidyne)tris[3-phenyl-] is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a phenylethylidyne group and three phenyl groups attached to the pyrazole rings, making it a highly substituted and structurally intricate molecule.
Preparation Methods
The synthesis of 1H-Pyrazole, 1,1’,1’'-(phenylethylidyne)tris[3-phenyl-] involves multiple steps, typically starting with the formation of the pyrazole ring. Common synthetic routes include:
Cyclization Reactions: Enaminones and hydrazines are often used as starting materials, undergoing cyclization to form pyrazole rings.
Substitution Reactions: Phenyl groups are introduced through substitution reactions, often using phenylhydrazine as a reagent.
Industrial Production: Large-scale production may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to ensure high yields and purity.
Chemical Reactions Analysis
1H-Pyrazole, 1,1’,1’'-(phenylethylidyne)tris[3-phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in the presence of catalysts.
Reduction: Reduction reactions may involve hydrogenation using metal catalysts.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Major Products: The reactions typically yield substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
1H-Pyrazole, 1,1’,1’'-(phenylethylidyne)tris[3-phenyl-] has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1,1’,1’'-(phenylethylidyne)tris[3-phenyl-] involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
1H-Pyrazole, 1,1’,1’'-(phenylethylidyne)tris[3-phenyl-] can be compared with other pyrazole derivatives:
1-Phenylpyrazole: A simpler compound with a single phenyl group, lacking the additional substitutions.
3-Phenyl-1H-pyrazole: Another derivative with a phenyl group at the 3-position, differing in its substitution pattern.
1-Methyl-1H-pyrazole-3,4-diamine: A more functionalized pyrazole with amino groups, used in different applications.
The uniqueness of 1H-Pyrazole, 1,1’,1’'-(phenylethylidyne)tris[3-phenyl-] lies in its highly substituted structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
558477-43-3 |
|---|---|
Molecular Formula |
C35H28N6 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
3-phenyl-1-[2-phenyl-1,1-bis(3-phenylpyrazol-1-yl)ethyl]pyrazole |
InChI |
InChI=1S/C35H28N6/c1-5-13-28(14-6-1)27-35(39-24-21-32(36-39)29-15-7-2-8-16-29,40-25-22-33(37-40)30-17-9-3-10-18-30)41-26-23-34(38-41)31-19-11-4-12-20-31/h1-26H,27H2 |
InChI Key |
GSRABNARDDJUDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(N2C=CC(=N2)C3=CC=CC=C3)(N4C=CC(=N4)C5=CC=CC=C5)N6C=CC(=N6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


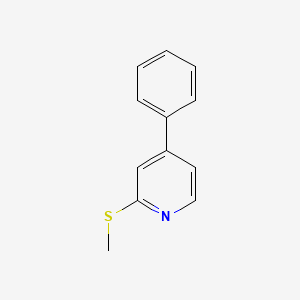
![N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide](/img/structure/B12584809.png)
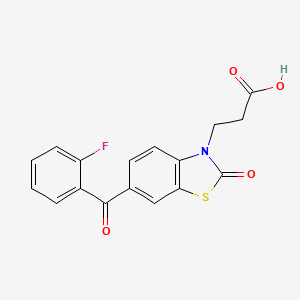

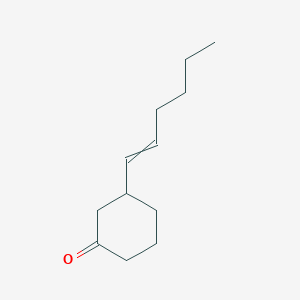
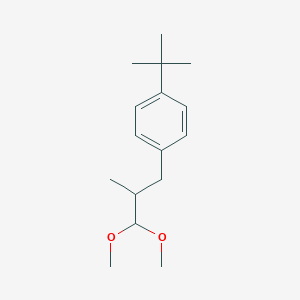
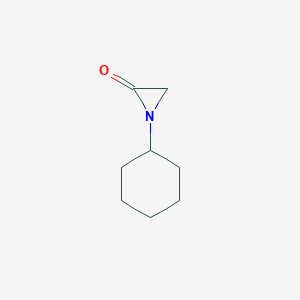
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12584832.png)
![6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one](/img/structure/B12584836.png)
![N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride](/img/structure/B12584843.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12584852.png)
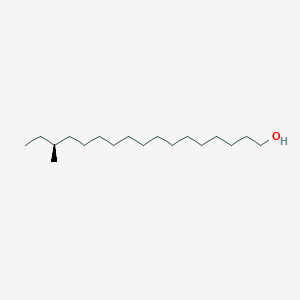
![Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]-](/img/structure/B12584876.png)
